(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester
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Overview
Description
(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester is a versatile chemical compound with a wide range of applications in organic synthesis. It is known for its high purity and exceptional versatility, making it a valuable building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester typically involves the reaction of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical and chemical industries .
Scientific Research Applications
(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of sensors and probes for detecting specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the oxazolidinone moiety.
(2-(2-Hydroxyphenyl)boronic acid pinacol ester: Similar but with a hydroxyl group instead of the oxazolidinone.
Uniqueness
(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester is unique due to the presence of the oxazolidinone ring, which imparts additional stability and reactivity to the compound. This makes it particularly useful in applications requiring high specificity and stability .
Properties
IUPAC Name |
5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-6-5-7-10(11)12-9-17-13(18)19-12/h5-8,12H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIRPYBVNPKVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CNC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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